molecular formula C17H13ClN4O4 B5762727 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide

N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide

Cat. No.: B5762727
M. Wt: 372.8 g/mol
InChI Key: JPJZRCDRWCRYMQ-KEBDBYFISA-N
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Description

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide is a chemical compound belonging to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound, in particular, is characterized by the presence of a 4-chloro-3-nitrophenyl group and a 4-cyanophenoxy group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(4-cyanophenoxy)propanehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and purified by recrystallization .

Chemical Reactions Analysis

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with cellular signaling pathways, modulating inflammatory responses and exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide can be compared with other similar hydrazone compounds, such as:

N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(4-cyanophenoxy)propanehydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(4-cyanophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O4/c1-11(26-14-5-2-12(9-19)3-6-14)17(23)21-20-10-13-4-7-15(18)16(8-13)22(24)25/h2-8,10-11H,1H3,(H,21,23)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJZRCDRWCRYMQ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=C(C=C1)Cl)[N+](=O)[O-])OC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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